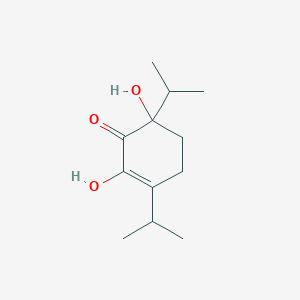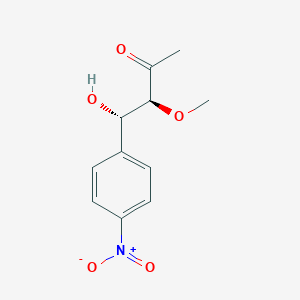
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one is a chiral compound with significant interest in the field of organic chemistry. This compound features a hydroxy group, a methoxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol reaction between a suitable aldehyde and a ketone, followed by selective reduction and functional group transformations to introduce the hydroxy, methoxy, and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol reactions followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-Methyl-4-hydroxy-4-(4-nitrophenyl)-2-butanone
- (3S,4S)-3-azido-4-hydroxy-4-(2-nitrophenyl)-2-butanone
- (3S,4S)-1,3,4-Trihydroxy-4-(4-nitrophenyl)-2-butanone
Uniqueness
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
901373-28-2 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
(3S,4S)-4-hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO5/c1-7(13)11(17-2)10(14)8-3-5-9(6-4-8)12(15)16/h3-6,10-11,14H,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
RRAOQFFIDKJDKU-WDEREUQCSA-N |
SMILES isomérique |
CC(=O)[C@H]([C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)OC |
SMILES canonique |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)


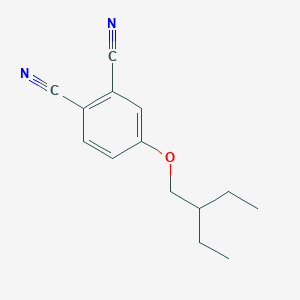
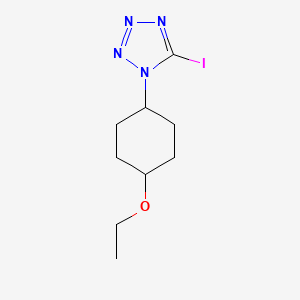
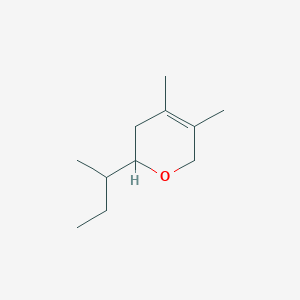
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
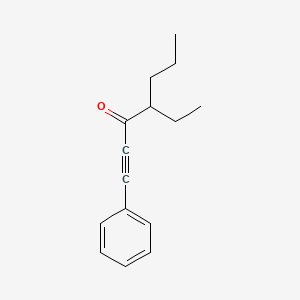
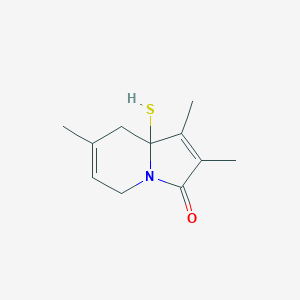
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
